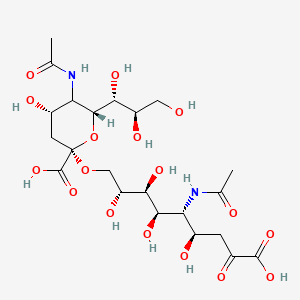

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is a complex carbohydrate derivative that plays a significant role in various biological processes. It is a type of sialic acid, which are a family of nine-carbon sugars commonly found in animal tissues and involved in cellular interactions and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid typically involves multi-step chemical reactions starting from simpler carbohydrate precursors. The process may include protection and deprotection steps, glycosylation reactions, and acetylation. Specific reaction conditions such as temperature, pH, and solvents are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins or glycolipids. This method is often preferred for its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid can undergo various chemical reactions, including:

Oxidation: Conversion to sialic acid derivatives.

Reduction: Formation of reduced sialic acid forms.

Substitution: Replacement of functional groups with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodates, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions include various sialic acid derivatives, which can have different biological activities and properties.

Scientific Research Applications

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cell-cell interactions, immune response, and pathogen recognition.

Medicine: Investigated for its potential in drug development, particularly in targeting viral infections and cancer.

Industry: Utilized in the production of biopharmaceuticals and as a component in various diagnostic assays.

Mechanism of Action

The mechanism of action of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid involves its interaction with specific receptors and proteins on the cell surface. It can modulate cellular signaling pathways, influence immune responses, and affect the binding of pathogens to host cells. The molecular targets and pathways involved include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other carbohydrate-binding proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sialic acids such as N-Acetylneuraminic Acid and N-Glycolylneuraminic Acid. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is unique due to its specific acetylation pattern and its role in specialized biological functions. Its distinct structure allows it to participate in unique interactions and pathways that are not shared by other sialic acids.

Biological Activity

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic acid, a derivative of N-acetylneuraminic acid (Neu5Ac), is a sialic acid that plays significant roles in various biological processes. This article discusses its biological activity, including its physiological roles, interactions with pathogens, and potential therapeutic applications.

Overview of N-Acetylneuraminic Acid

N-Acetylneuraminic acid (Neu5Ac) is the most prevalent sialic acid in human and mammalian cells. It is negatively charged at physiological pH and is predominantly found on the surfaces of cells as part of glycoproteins and glycolipids. Neu5Ac is crucial for cellular recognition, adhesion, and signaling processes. Its presence on mucins helps in preventing infections by acting as a barrier against pathogens and facilitating immune responses .

Physiological Roles

Neu5Ac serves multiple physiological functions, including:

- Cellular Recognition : Neu5Ac acts as a terminal sugar in glycoconjugates, influencing cell-cell interactions and signaling pathways.

- Antiviral Activity : Neu5Ac is recognized by various viruses, including influenza and coronaviruses, facilitating their entry into host cells. For instance, bovine coronavirus utilizes N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for infection .

- Antioxidative Properties : Neu5Ac has been shown to scavenge free radicals, reducing oxidative stress in cells. This property may contribute to its protective effects against inflammation and chronic diseases .

Interaction with Pathogens

The biological activity of this compound extends to its role in pathogen interaction:

- Viral Infections : Studies demonstrate that Neu5Ac derivatives can serve as receptors for viral attachment. The 9-O-acetyl group on sialic acids enhances their binding affinity to viral hemagglutinins, which is crucial for viral entry into host cells .

- Bacterial Pathogenesis : Certain bacteria utilize Neu5Ac as a nutrient source or modify their surface to evade host immune responses. For example, Escherichia coli and Haemophilus influenzae have evolved mechanisms to transport Neu5Ac from their environment .

Therapeutic Applications

The therapeutic potential of this compound encompasses various fields:

- Antiviral Drugs : Neu5Ac is a precursor for antiviral medications like zanamivir and oseltamivir, which inhibit viral neuraminidases, thereby preventing the release of new viral particles from infected cells .

- Cancer Therapy : The role of Neu5Ac in tumorigenesis has garnered attention for developing targeted cancer therapies. Its ability to modulate immune responses makes it a candidate for enhancing anti-tumor immunity .

- Food and Nutritional Supplements : Neu5Ac's safety profile has led to its use in food products and dietary supplements, promoting gut health and immune function without significant side effects .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

Properties

Molecular Formula |

C22H36N2O17 |

|---|---|

Molecular Weight |

600.5 g/mol |

IUPAC Name |

(2R,4S,6R)-5-acetamido-2-[(2R,3S,4R,5R,6R)-5-acetamido-8-carboxy-2,3,4,6-tetrahydroxy-8-oxooctoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H36N2O17/c1-7(26)23-14(9(28)3-10(29)20(36)37)18(35)16(33)13(32)6-40-22(21(38)39)4-11(30)15(24-8(2)27)19(41-22)17(34)12(31)5-25/h9,11-19,25,28,30-35H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,36,37)(H,38,39)/t9-,11+,12-,13-,14-,15?,16-,17-,18-,19-,22-/m1/s1 |

InChI Key |

HGLFPKCGANLOFN-RLQJFXPZSA-N |

Isomeric SMILES |

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@H]([C@@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.